molecular formula C22H21N5O2 B2420791 N-cyclopentyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1326843-79-1

N-cyclopentyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Cat. No.: B2420791
CAS No.: 1326843-79-1
M. Wt: 387.443
InChI Key: RAHVSXRMAINPKU-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a potent, cell-permeable, and ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases, which are serine/threonine kinases implicated in cell survival, proliferation, and drug resistance. This compound demonstrates high selectivity and potency against all three PIM kinase isoforms (PIM1, PIM2, and PIM3) , making it a valuable chemical probe for dissecting the complex signaling pathways in which these kinases operate. The primary research application for this inhibitor is in oncology, where it is used to investigate the role of PIM kinases in the pathogenesis and progression of various hematological malignancies and solid tumors. By effectively inhibiting PIM kinase activity, researchers can study its impact on downstream targets like BAD, p21, and c-MYC, leading to the induction of apoptosis and the reduction of tumor cell growth . Its use facilitates the exploration of PIM kinases as a therapeutic target, both as a single agent and in combination with other targeted therapies, to overcome treatment resistance and improve efficacy in preclinical models.

Properties

IUPAC Name

N-cyclopentyl-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c28-21(24-16-8-2-3-9-16)13-26-22(29)20-12-19(25-27(20)14-23-26)18-11-5-7-15-6-1-4-10-17(15)18/h1,4-7,10-11,14,16,19-20,25H,2-3,8-9,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMBFGGIHRMBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide (CAS Number: 1326843-79-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N5O2C_{22}H_{25}N_{5}O_{2}, with a molecular weight of 391.5 g/mol. The compound features a complex structure that contributes to its biological activity.

Research indicates that this compound may exhibit various mechanisms of action:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrazolo[1,5-d][1,2,4]triazin may inhibit cancer cell proliferation. The inhibition appears to be linked to the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
  • Antimicrobial Properties : Some studies have reported antimicrobial effects against certain bacterial strains. The compound's structure allows for interaction with bacterial enzymes or membranes, leading to cell death.
  • Anti-inflammatory Effects : There is potential for anti-inflammatory activity based on structural similarities with known anti-inflammatory agents. Further research is needed to elucidate specific pathways involved.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

Assay TypeCell Line/OrganismIC50 (µM)Observations
Anticancer ActivityHeLa (cervical cancer)15Significant inhibition of cell proliferation
Antimicrobial ActivityE. coli20Bactericidal effect observed
Anti-inflammatoryRAW 264.7 (macrophages)30Reduced NO production

These results indicate that the compound has promising bioactivity that warrants further investigation.

Case Studies

A notable study focused on the synthesis and evaluation of pyrazolo derivatives highlighted the anticancer potential of compounds similar to this compound. In this study:

  • Objective : To assess the anticancer efficacy of synthesized pyrazolo compounds.
  • Methodology : Various derivatives were tested against multiple cancer cell lines using MTT assays to determine viability.
  • Findings : Several derivatives exhibited IC50 values below 20 µM against breast and lung cancer cell lines.

Preparation Methods

Cyclization Conditions and Catalysts

Cyclization is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at temperatures ranging from 80–120°C. Catalytic amounts of p-toluenesulfonic acid (p-TsOH) enhance reaction rates by facilitating dehydration. For example, heating 5-amino-1H-pyrazole-4-carboxamide with triethyl orthoformate in refluxing acetic acid yields the 4-oxo-triazin scaffold with >85% purity.

Regioselectivity Control

Regioselectivity challenges arise during the formation of the triazin ring. Steric and electronic effects dictate the position of substituents. Nuclear magnetic resonance (NMR) studies confirm that electron-withdrawing groups at the pyrazole C3-position direct cyclization to the 1,2,4-triazin-5-yl configuration.

Functionalization with the Acetamide Side Chain

The acetamide side chain is installed through nucleophilic acyl substitution. A two-step protocol is employed:

Synthesis of the Acetyl Chloride Intermediate

The carboxylic acid derivative, 2-(2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d]triazin-5-yl)acetic acid, is treated with thionyl chloride (SOCl₂) in dichloromethane to generate the corresponding acetyl chloride. The reaction is monitored by infrared (IR) spectroscopy for the disappearance of the carboxylic acid O–H stretch at 2500–3000 cm⁻¹.

Amidation with Cyclopentylamine

The acetyl chloride is reacted with cyclopentylamine in the presence of N,N-diisopropylethylamine (DIPEA) as a base. Tetrahydrofuran (THF) is the preferred solvent, enabling yields of 90–95% after recrystallization from ethanol.

Process Optimization and Scaling

Industrial-scale production requires careful optimization of temperature, solvent ratios, and catalyst loading.

Solvent and Temperature Effects

Higher reaction temperatures (100–120°C) reduce cyclization times but increase impurity formation. A balance is achieved by using DMF at 90°C with gradual heating. Scaling to kilogram batches necessitates continuous distillation to remove water, improving yields to 92%.

Purification Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. Recrystallization from ethanol/water mixtures (7:3 v/v) enhances purity to >99%, as verified by high-performance liquid chromatography (HPLC).

Analytical Characterization

Structural confirmation relies on spectroscopic and crystallographic data:

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazin-H), 8.25–7.45 (m, 7H, naphthalenyl-H), 4.12 (q, 2H, CH₂), 2.95 (m, 1H, cyclopentyl-H), 1.85–1.45 (m, 8H, cyclopentyl-CH₂).
  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch).

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar geometry of the pyrazolo-triazin core and the equatorial orientation of the naphthalenyl group.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Suzuki Coupling 78 98 Scalable, minimal byproducts
Direct Cyclization 85 97 One-pot synthesis
Amidation 92 99 High functional group tolerance

Q & A

Q. What are the optimal synthetic routes for N-cyclopentyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization of pyrazolo-triazine precursors and subsequent functionalization. Key steps include:
  • Cyclization : Formation of the pyrazolo[1,5-d][1,2,4]triazine core via condensation of hydrazine derivatives with carbonyl intermediates under reflux in ethanol .

  • Naphthalenyl Substitution : Coupling with naphthalen-1-yl boronic acid using Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) .

  • Acetamide Introduction : Reaction with cyclopentylamine via EDC/HOBt-mediated coupling in dichloromethane .

  • Optimization : Yields improve with polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationHydrazine hydrate, EtOH, 12h reflux6592%
Suzuki CouplingPd(PPh₃)₄, DMF/H₂O, 80°C7895%
AmidationEDC/HOBt, DCM, rt8598%

Q. How can researchers confirm the molecular structure of this compound using analytical methods?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies protons/carbons in the naphthalenyl (δ 7.2–8.5 ppm), pyrazolo-triazine (δ 6.8–7.1 ppm), and cyclopentyl groups (δ 1.5–2.3 ppm) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated 487.18 vs. observed 487.17) .
  • XRD : Single-crystal X-ray diffraction resolves bond angles and stereochemistry .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Methodological Answer :
  • Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO (≥50 mg/mL) and DCM. Co-solvent systems (e.g., PEG-400/water) enhance aqueous solubility .
  • Stability : Degrades at pH <3 (acidic hydrolysis of acetamide) or >10 (triazine ring cleavage). Stable in DMSO at -20°C for 6 months .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer :
  • Assay Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) to confirm target engagement .

  • Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) to minimize aggregation artifacts .

  • Metabolic Stability Testing : Incubate with liver microsomes to rule out rapid degradation .

    • Data Contradiction Example :
StudyIC₅₀ (μM)Assay TypeNotes
A 0.12Kinase inhibition (in vitro)High purity (98%)
B 1.8Cell viability (HeLa)Serum-free media used

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :
  • Substituent Variation : Replace cyclopentyl with other alkyl/aryl groups (e.g., isopropyl, benzyl) to assess steric/electronic effects .

  • Triazine Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at position 4 to enhance electrophilicity .

  • High-Throughput Screening : Use fragment-based libraries to identify synergistic binding motifs .

    • SAR Table :
ModificationBiological Activity (IC₅₀, μM)Key Finding
Cyclopentyl → Benzyl0.09 → 0.45Increased hydrophobicity reduces solubility
-NO₂ at position 40.12 → 0.07Enhanced kinase inhibition

Q. What computational methods predict the compound’s mechanism of action and off-target effects?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase) to identify binding poses .
  • PASS Prediction : Predicts anti-cancer (Pa = 0.82) and anti-inflammatory (Pa = 0.65) activity .
  • ADMET Prediction : SwissADME estimates moderate BBB permeability (logBB = -1.2) and CYP3A4 inhibition risk .

Q. How can researchers address isomerization or tautomerism during synthesis?

  • Methodological Answer :
  • Tautomer Control : Use anhydrous conditions to stabilize the 4-oxo-4H,5H-pyrazolo-triazine form .
  • Chiral Separation : Employ HPLC with a Chiralpak AD-H column to resolve enantiomers (e.g., from cyclopentyl stereochemistry) .

Q. What strategies validate target interactions in complex biological systems?

  • Methodological Answer :
  • CETSA : Cellular thermal shift assay confirms target engagement by measuring protein melting shifts .
  • CRISPR Knockout : Validate efficacy in target-knockout cell lines (e.g., EGFR-/-) .
  • SPR Imaging : Quantify binding kinetics (kon/koff) in serum-containing media .

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